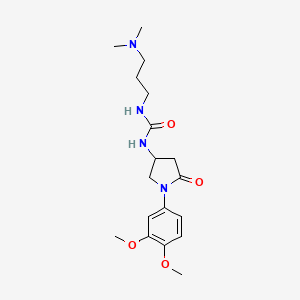![molecular formula C16H13F3N4O3 B2958764 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate CAS No. 866137-39-5](/img/structure/B2958764.png)
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin class . It has a molecular formula of C16H13F3N4O3 and a molecular weight of 366.2946296 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 . This structure can be viewed using specific software .Chemical Reactions Analysis
The compound undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.2946296 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its potential in anticancer therapy. Compounds with this structure have been studied for their ability to inhibit the growth of various cancer cell lines. They may work by interfering with cell signaling pathways or by inducing apoptosis in cancer cells .
Antiviral Properties
These compounds also exhibit significant antiviral properties. They have been tested against a range of viruses, and some derivatives have shown promising results in inhibiting viral replication. This makes them potential candidates for the development of new antiviral drugs .
Antibacterial and Antifungal Effects
The antibacterial and antifungal activities of [1,2,4]triazolo[1,5-a]pyrimidines are well-documented. They can act against a variety of bacterial and fungal strains, making them useful in the development of new antibiotics and antifungals .
Antiparasitic Applications
These compounds have been explored for their antiparasitic effects, particularly against diseases like malaria. Their ability to inhibit parasitic growth could lead to new treatments for parasitic infections .
Cardiovascular Applications
Some derivatives in this class have shown cardiovascular activity, acting as vasodilators. They could potentially be used in treating conditions like hypertension by relaxing blood vessels and reducing blood pressure .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of [1,2,4]triazolo[1,5-a]pyrimidines make them candidates for pain relief and inflammation reduction. They could be incorporated into drugs that manage chronic pain conditions or inflammatory diseases .
Coordination Chemistry and Metal Complexes
These compounds can act as versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which could lead to applications in bioinorganic chemistry and the development of metal-based drugs .
Agricultural Chemistry
In agriculture, [1,2,4]triazolo[1,5-a]pyrimidines have been used to develop herbicides and pesticides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-9-12(13(24)23-15(22-9)20-8-21-23)6-7-26-14(25)10-2-4-11(5-3-10)16(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZYMCEYAPOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


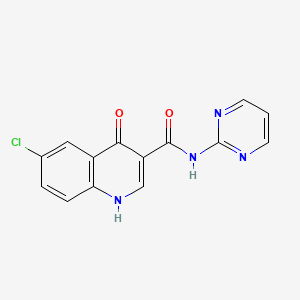
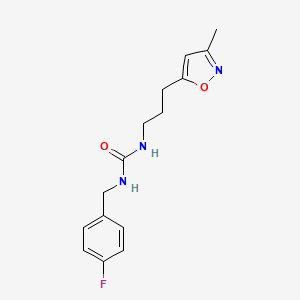
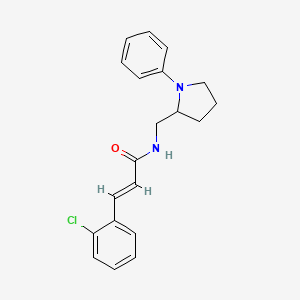
![3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2958689.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2958690.png)
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)
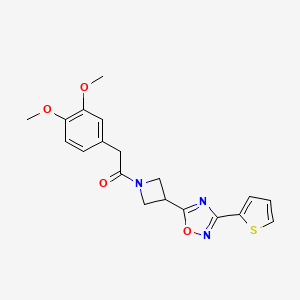
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)



![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)
